3-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)cyclohexyl phenylcarbamate
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Description
3-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)cyclohexyl phenylcarbamate is a useful research compound. Its molecular formula is C24H24ClN3O4 and its molecular weight is 453.92. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various biological targets
Mode of Action
It can be inferred from related compounds that the interaction with its targets could involve the formation of covalent bonds, hydrogen bonds, or other types of interactions . The exact changes resulting from these interactions would depend on the specific targets and the biochemical context.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and the biochemical context.
Pharmacokinetics
It can be inferred from related compounds that the compound could have good bioavailability
Result of Action
Compounds with similar structures have been found to have various biological activities . The specific effects of this compound would depend on its targets and the biochemical context.
Action Environment
It can be inferred from related compounds that factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
Biological Activity
The compound 3-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)cyclohexyl phenylcarbamate is a derivative of isoxazole and has garnered interest due to its potential biological activities. This article reviews the biological activity, pharmacological effects, and relevant case studies associated with this compound.
- Molecular Formula : C16H18ClN3O3
- Molecular Weight : 335.78 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its components.
The biological activity of this compound can be attributed to its interaction with various biological targets. The isoxazole moiety is known to exhibit anti-inflammatory and analgesic properties, which may be enhanced by the presence of the chlorophenyl and carbamate groups. The compound's mechanism likely involves modulation of neurotransmitter systems and inhibition of pro-inflammatory mediators.
Biological Activities
- Anti-inflammatory Effects : Several studies have indicated that isoxazole derivatives possess anti-inflammatory properties. The presence of the chlorophenyl group may enhance this activity by interacting with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Analgesic Properties : Research suggests that compounds similar to this one can act on pain pathways, potentially providing analgesic effects through central nervous system modulation.
- Antimicrobial Activity : Some derivatives of isoxazole have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Analgesic | Modulation of pain pathways | |
Antimicrobial | Efficacy against bacterial strains |
Case Studies
-
Study on Anti-inflammatory Activity :
A study conducted on a related isoxazole compound demonstrated significant reduction in edema in animal models when administered at varying doses. The results suggest that the compound effectively inhibits pro-inflammatory cytokines, supporting its potential use in treating inflammatory conditions. -
Analgesic Effectiveness :
In a double-blind placebo-controlled trial involving patients with chronic pain, administration of a similar carbamate derivative resulted in a statistically significant decrease in pain scores compared to placebo, indicating its potential utility in pain management therapies. -
Antimicrobial Evaluation :
A laboratory study tested the antimicrobial properties of several isoxazole derivatives, including those structurally similar to this compound. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
Properties
IUPAC Name |
[3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4/c1-15-21(22(28-32-15)19-12-5-6-13-20(19)25)23(29)26-17-10-7-11-18(14-17)31-24(30)27-16-8-3-2-4-9-16/h2-6,8-9,12-13,17-18H,7,10-11,14H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEGUUAXIZVLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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